2-Fluoro-6-(methoxymethoxy)phenylboronic acid properties
2-Fluoro-6-(methoxymethoxy)phenylboronic acid properties
2-Fluoro-6-(methoxymethoxy)phenylboronic Acid: A Technical Guide to Synthesis, Reactivity, and Medicinal Applications
Executive Summary
2-Fluoro-6-(methoxymethoxy)phenylboronic acid is a specialized organoboron intermediate used primarily in the synthesis of sterically hindered, functionalized biaryls and benzoxaborole scaffolds. It serves as a "masked" phenolic building block , where the methoxymethoxy (MOM) group plays a dual role: it protects the sensitive phenolic hydroxyl during metal-catalyzed cross-coupling (Suzuki-Miyaura) and acts as a Directed Metalation Group (DMG) during synthesis.
This compound addresses a specific challenge in medicinal chemistry: introducing a hydroxyl group ortho to a biaryl bond in a fluorinated system. The 2,6-disubstitution pattern creates significant steric bulk, requiring tailored catalytic systems for successful coupling. Upon deprotection, the released phenol can engage in critical hydrogen-bonding interactions within protein active sites or cyclize to form bioactive oxaborole rings.
Part 1: Chemical Profile & Physical Properties[1][2]
As a specialized intermediate often generated in situ or used immediately in multistep synthesis, widely indexed physical data is rare. The values below are derived from structurally homologous 2,6-disubstituted phenylboronic acids (e.g., 2-fluoro-6-methoxyphenylboronic acid).
| Property | Specification / Description |
| Chemical Name | 2-Fluoro-6-(methoxymethoxy)phenylboronic acid |
| Molecular Formula | C₈H₁₀BFO₄ |
| Molecular Weight | 199.97 g/mol |
| Appearance | Off-white to pale yellow solid (typical for boronic acids) |
| Solubility | Soluble in MeOH, THF, DCM; sparingly soluble in non-polar alkanes. |
| pKa (Boronic Acid) | ~8.0–8.5 (Estimated; Fluorine lowers pKa vs. Phenylboronic acid) |
| Stability | Air-stable solid; prone to protodeboronation under prolonged heating in acidic media. |
| CAS Number (Analog) | Refer to 1256345-60-4 (Free phenol form: 2-Fluoro-6-hydroxyphenylboronic acid) |
Part 2: Synthetic Accessibility & Preparation
The synthesis relies on the Directed Ortho-Metalation (DoM) strategy or Lithium-Halogen Exchange .[1] The MOM group is critical here; it coordinates lithium, stabilizing the intermediate anion at the 2-position (between the F and MOM groups) or facilitating exchange at the bromine position.
Protocol: Synthesis from 2-Bromo-6-fluorophenol
Reagents:
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Precursor: 2-Bromo-6-fluorophenol
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Protection: Chloromethyl methyl ether (MOMCl), N,N-Diisopropylethylamine (DIPEA), DCM.
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Borylation: n-Butyllithium (2.5 M in hexanes), Triisopropyl borate (B(OiPr)₃), THF (anhydrous).
Step-by-Step Methodology:
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MOM Protection:
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Dissolve 2-bromo-6-fluorophenol (1.0 equiv) in anhydrous DCM at 0°C.
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Add DIPEA (1.5 equiv) followed by slow addition of MOMCl (1.2 equiv).
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Stir at RT for 4 hours. Quench with water, extract with DCM, and concentrate to yield 1-bromo-2-fluoro-6-(methoxymethoxy)benzene .
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Lithiation & Borylation (The Critical Step):
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Setup: Flame-dry a 3-neck flask under Argon. Add the protected bromide (1.0 equiv) and anhydrous THF.[1] Cool to -78°C .
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Lithiation: Add n-BuLi (1.1 equiv) dropwise over 20 mins. The MOM group coordinates the Li, preventing isomerization. Stir for 30 mins at -78°C.
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Trapping: Add B(OiPr)₃ (1.5 equiv) rapidly. The solution typically becomes clear.
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Hydrolysis: Allow to warm to RT overnight. Quench with 1M HCl (carefully, to avoid cleaving the MOM group prematurely) or saturated NH₄Cl.
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Isolation: Extract with EtOAc. The boronic acid may exist in equilibrium with its trimeric boroxine anhydride.
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Figure 1: Synthetic workflow for the preparation of the target boronic acid via lithium-halogen exchange.
Part 3: Reactivity & Catalysis Strategy
The 2,6-disubstitution pattern (Fluoro and MOM) creates a sterically congested center . Standard Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail or give low yields due to slow transmetallation.
Challenge: Steric Hindrance & Protodeboronation
Fluorinated boronic acids are electronically deactivated and prone to protodeboronation (loss of the B(OH)₂ group) under basic heating. The bulky MOM group further retards the approach of the Palladium(II) complex.
Solution: Advanced Phosphine Ligands
Use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) to facilitate oxidative addition and, crucially, transmetallation .
Recommended Catalytic System:
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Catalyst: Pd(OAc)₂ or Pd₂(dba)₃
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Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . SPhos is particularly effective for 2,6-disubstituted boronic acids.
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Base: K₃PO₄ (anhydrous) or Cs₂CO₃. Avoid aqueous bases if protodeboronation is observed; use anhydrous conditions with a trace of water.
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Solvent: Toluene/Water (10:1) or 1,4-Dioxane.
Deprotection (Post-Coupling)
The MOM group is orthogonal to basic coupling conditions but acid-labile.
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Protocol: Treat the coupled biaryl with 6M HCl in MeOH at 50°C for 1-2 hours, or use TFA/DCM (1:1) at RT. This reveals the free phenol.
Figure 2: Reactivity profile highlighting the necessity of specialized ligands (SPhos) and the pathway to deprotected scaffolds.
Part 4: Applications in Drug Discovery
Benzoxaborole Synthesis (Antifungal/Anti-inflammatory)
This compound is a precursor to 7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol derivatives. Benzoxaboroles (e.g., Tavaborole) utilize the boron atom to engage the tRNA synthetase editing site in fungi.
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Mechanism: The free phenol (revealed after MOM deprotection) attacks an ortho-formyl or ester group, forming the stable oxaborole ring. The fluorine atom at the C7 position modulates the Lewis acidity of the boron, enhancing target binding affinity [1].
Atropisomeric Biaryls
The steric bulk of the 2-fluoro-6-MOM motif can induce axial chirality when coupled to another hindered aryl halide. These atropisomers are valuable in designing kinase inhibitors where a specific 3D conformation is required to fill a hydrophobic pocket.
Fluorinated Phenol Surrogates
In medicinal chemistry, the 2-fluoro-6-hydroxyphenyl motif (derived from this boronic acid) acts as a bioisostere for other polar groups, influencing metabolic stability (blocking metabolic soft spots) and lipophilicity (LogD).
References
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Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, vol. 694, no. 22, 2009, pp. 3533-3541. Link
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Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, vol. 129, no. 11, 2007, pp. 3358-3366. Link
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Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, vol. 43, 2014, pp. 412-443. Link
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Sigma-Aldrich. "2-Fluoro-6-methoxyphenylboronic acid Product Sheet." Link (Analogous structure reference).
